molecular formula C14H19N5OS B5548470 1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5548470
M. Wt: 305.40 g/mol
InChI Key: GNVFSQVZGOPVAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , often involves multi-step processes that may include condensation, cyclization, and functional group transformations. For instance, the synthesis of related triazole compounds has been demonstrated through processes like the condensation of isocyanates with amines and subsequent cyclization with hydrazine hydrate, revealing intricate steps required to construct such molecular frameworks (Jiu-Fu Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their distinct triazole ring, which contributes to their chemical behavior and interaction with other molecules. The crystal structure analysis, as conducted in related studies, can reveal the spatial arrangement and bonding patterns, crucial for understanding the compound's reactivity and potential applications (Jiu-Fu Lu et al., 2017).

Chemical Reactions and Properties

Triazole compounds, including the one in focus, participate in various chemical reactions, underpinned by their functional groups and the triazole core. The reactivity can be influenced by substituents on the triazole ring, as seen in studies where triazole derivatives undergo transformations under specific conditions, leading to diverse reaction outcomes (A. Albert, 1970).

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Amino-1,2,3-Triazole Derivatives : Research by Albert and Taguchi (1973) focused on synthesizing various 4-amino-1,2,3-triazole derivatives, exploring their physical properties and reactions (Albert & Taguchi, 1973).
  • 8-Azapurin-6-Ones Synthesis : A study by Albert and Trotter (1979) investigated the synthesis of 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, highlighting the chemical reactions and properties of these compounds (Albert & Trotter, 1979).
  • Benzamide-Based Heterocycles Synthesis : A 2020 study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, noting their significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Applications in Biological Studies

  • Antimicrobial Activities : Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2010).
  • Antiviral Agents Synthesis : Makabe, Fukatsu, and Umezawa (1972) synthesized compounds as bioisosteres of pyrazomycin, an antiviral agent, by condensing blocked triazoles with tri-O-benzoyl-D-ribofuranosyl chloride (Makabe, Fukatsu, & Umezawa, 1972).

Pharmacological Properties

  • Anti-Convulsive Activity : Shelton (1981) researched triazole derivatives with valuable pharmacological properties, including anti-convulsive activity useful for the treatment of epilepsy and related conditions (Shelton, 1981).
  • Anticancer Activity : The synthesis and evaluation of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide for its potential in inhibiting cancer cell proliferation was detailed by Lu et al. (2017) (Lu et al., 2017).

properties

IUPAC Name

1-(2-aminoethyl)-N-methyl-N-[(3-methylsulfanylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-18(9-11-4-3-5-12(8-11)21-2)14(20)13-10-19(7-6-15)17-16-13/h3-5,8,10H,6-7,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVFSQVZGOPVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)SC)C(=O)C2=CN(N=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide

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